

# BBO-10203 Target Engagement Assay: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

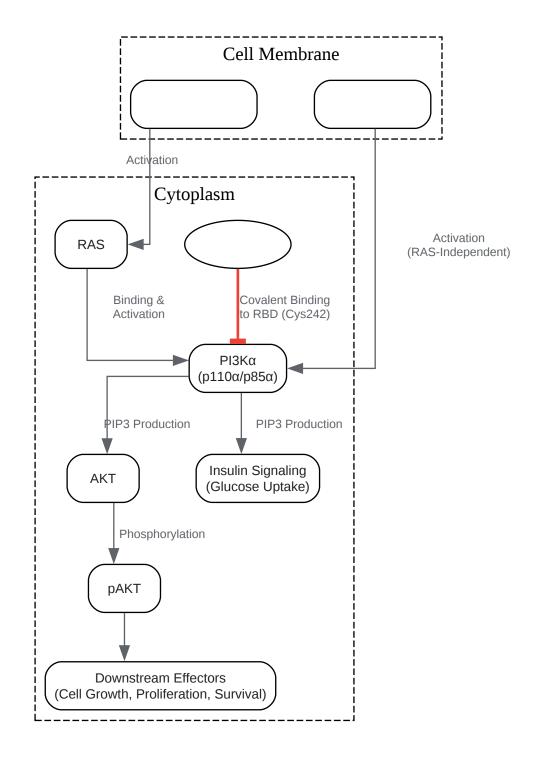
### **Abstract**

**BBO-10203** is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the PI3K/AKT signaling pathway.[1] Unlike traditional kinase inhibitors, **BBO-10203** does not block the catalytic activity of PI3Kα but instead disrupts its interaction with RAS proteins, a critical upstream activation event in many cancers.[1][2] This unique mechanism of action leads to potent and selective inhibition of RAS-driven PI3Kα signaling, resulting in antitumor activity without the hyperglycemia often associated with catalytic PI3Kα inhibitors.[2][3] This guide provides a comprehensive overview of the key assays used to characterize the target engagement and downstream pharmacological effects of **BBO-10203**, complete with detailed experimental protocols and quantitative data summaries.

## **Mechanism of Action**

**BBO-10203** is a covalent inhibitor that selectively binds to Cysteine 242 (Cys242) within the RAS-binding domain (RBD) of the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ .[1][3] This covalent modification sterically hinders the binding of RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3K $\alpha$ , thereby preventing RAS-mediated activation of the kinase.[1][2] Consequently, the downstream signaling cascade, including the phosphorylation of AKT, is inhibited.[3] A key advantage of this mechanism is the preservation of insulin-mediated PI3K $\alpha$  activation, which is RAS-independent, thus avoiding the metabolic side effects like hyperglycemia seen with catalytic inhibitors of PI3K $\alpha$ .[2][3]





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Figure 1: BBO-10203 Mechanism of Action.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **BBO-10203** from various in vitro and in vivo studies.

Assay	Cell Line	Metric	Value	Reference
pAKT Inhibition	HER2-amplified & PI3Kα mutant cells	IC50	5 nM	[4]
pAKT Inhibition	BT-474	EC50	3.2 nM (mean across 18 breast cancer cell lines)	
Target Engagement	BT-474	IC50	1.4 nM	_
Target Engagement	BT-474	Full Engagement	10 nM	
RAS:PI3Kα Interaction	HEK293T	IC50	6 nM	[2]
PI3Kα (C242S):KRAS Interaction	-	IC50	2000 nM	[2]

### Table 1: In Vitro Activity of BBO-10203

Xenograft Model	Metric	Value	Reference
KYSE-410 & BT-474	Tumor Growth Inhibition	80-88%	[3]
KYSE-410 (HER2amp/KRAS G12C)	pAKT Inhibition (30 mg/kg)	80% (sustained for 24h)	[4]

Table 2: In Vivo Efficacy of BBO-10203



# **Experimental Protocols PI3Kα Kinase Activity Assay**

This assay determines the effect of **BBO-10203** on the catalytic activity of PI3K $\alpha$ . As **BBO-10203** is not a direct kinase inhibitor, it is expected to have no significant effect in this assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal proportional to kinase activity.

#### Materials:

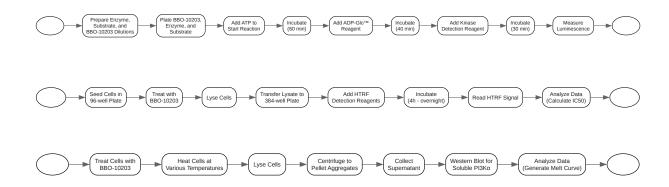
- Recombinant PI3Kα (p110α/p85α)
- ADP-Glo™ Kinase Assay Kit (Promega)
- PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate
- ATP
- BBO-10203
- Assay Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
- 384-well white assay plates

#### Protocol:

- Prepare the PI3Kα reaction buffer/lipid substrate mixture.
- Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture.
- In a 384-well plate, add 0.5 μL of **BBO-10203** or vehicle (DMSO) at various concentrations.
- Add 4 μL of the diluted enzyme/lipid mixture to each well.
- Initiate the kinase reaction by adding 0.5 μL of 250 μM ATP.



- Incubate the plate at room temperature for 60 minutes.
- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.



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